molecular formula C22H16N2O5 B2790866 N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide CAS No. 442557-45-1

N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide

Cat. No.: B2790866
CAS No.: 442557-45-1
M. Wt: 388.379
InChI Key: YOOZNPIHGMPQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex scaffold combining a 1,3-benzodioxole moiety, a tricyclic 3-azatricyclo[7.3.1.0⁵,¹³]trideca system with two ketone groups, and a propanamide linker. The compound’s synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous procedures in thiophene and benzamide derivatives . Though direct pharmacological data is unavailable, its structural motifs align with fungicidal and anticancer agents, warranting further exploration.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c25-19(23-14-7-8-17-18(11-14)29-12-28-17)9-10-24-21(26)15-5-1-3-13-4-2-6-16(20(13)15)22(24)27/h1-8,11H,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOZNPIHGMPQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}propanamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural characteristics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an azatricyclo structure that contribute to its biological properties. The molecular formula is C20H20N4O6C_{20}H_{20}N_{4}O_{6} with a molecular weight of approximately 412.4 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₅S
Molecular Weight412.4 g/mol
LogP2.396
Water SolubilityLogSw: -3.02
Polar Surface Area89.706 Ų

Research indicates that this compound interacts with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It selectively modulates GABAA receptors, which may enhance its anxiolytic and cognitive-enhancing effects compared to traditional drugs.
  • Cell Signaling Regulation : It has been observed to regulate signaling pathways associated with cell survival and apoptosis.

Antidiabetic Potential

In vitro studies have demonstrated that derivatives of the benzodioxole structure exhibit significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism:

  • IC₅₀ Values :
    • Compound IIc: 0.68 µM
    • Compound IIa: 0.85 µM

These findings suggest that the compound may be effective in managing diabetes by reducing carbohydrate absorption.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)26
HeLa (Cervical Cancer)45
A549 (Lung Cancer)65

The results indicate significant cytotoxic effects at micromolar concentrations, warranting further investigation into its potential as an anticancer agent.

Study 1: In Vivo Efficacy in Diabetic Mice

In a study involving streptozotocin-induced diabetic mice, compound IIc was administered over five doses, resulting in a notable reduction in blood glucose levels compared to the control group.

Study 2: Cancer Cell Line Screening

A screening of various cancer cell lines revealed that the compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fungicidal Azabicyclo Compounds

The azatricyclic dioxo system in the target compound shares similarities with agricultural fungicides such as procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) . Key comparisons include:

Property Target Compound Procymidone Vinclozolin
Core Structure Azatricyclo[7.3.1.0⁵,¹³]trideca with dioxo Azabicyclo[3.1.0]hexane with dioxo Oxazolidinedione
Aromatic Substituent 1,3-Benzodioxol-5-yl 3,5-Dichlorophenyl 3,5-Dichlorophenyl
Bioactivity Hypothesized antifungal Fungicide (inhibits succinate dehydrogenase) Fungicide (androgen receptor antagonist)
Molecular Weight ~450–500 g/mol (estimated) 283.1 g/mol 286.1 g/mol

Key Differences :

  • The target compound’s larger tricyclic system may offer enhanced binding affinity but reduced solubility compared to smaller bicyclic fungicides.

Key Insights :

  • The target compound’s tricyclic system may impose greater synthetic complexity compared to monocyclic thiazolidinediones .
Marine-Derived Secondary Metabolites

Marine actinomycetes produce azacyclic compounds (e.g., salternamides) with structural complexity akin to the target compound . While salternamides exhibit antimicrobial activity, the target compound’s lack of marine-specific functional groups (e.g., halogenation) may limit overlap in bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.